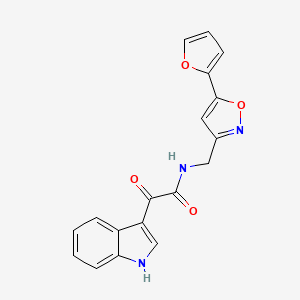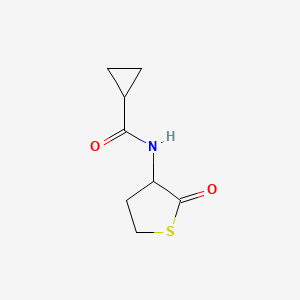![molecular formula C11H13NO2 B3013521 7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one CAS No. 17639-45-1](/img/structure/B3013521.png)
7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one
概要
説明
7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one is a heterocyclic compound that features a seven-membered azepine ring fused to a benzene ring The methoxy group at the 7-position and the carbonyl group at the 2-position contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzyl alcohol with methoxyacetyl chloride under acidic conditions to form the intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
化学反応の分析
Types of Reactions
7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-hydroxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one.
Reduction: Formation of 7-methoxy-4,5-dihydro-1H-benzo[D]azepin-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
類似化合物との比較
Similar Compounds
7-Hydroxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2-ol: Similar structure but with an alcohol group instead of a carbonyl group.
7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-thione: Similar structure but with a thione group instead of a carbonyl group.
Uniqueness
7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carbonyl groups allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
特性
IUPAC Name |
8-methoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-3-2-8-7-11(13)12-5-4-9(8)6-10/h2-3,6H,4-5,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJWQMCLZVGKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)NCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanamide](/img/structure/B3013440.png)





![Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B3013448.png)
![2,2,2-trifluoroethyl N-[3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B3013449.png)

![ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B3013451.png)


![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)
